3-tert-Butyl-1-phenyl-2-pyrazolin-5-one
Overview
Description
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a compound with the molecular formula C13H16N2O and a molecular weight of 216.2789 . It is a solid substance that appears as white or near-white crystals .
Synthesis Analysis
The synthesis of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one typically involves a reaction between pyridine and acetic anhydride to produce 2-pyrazolin-5-one. This compound then reacts with tert-butylmagnesium bromide to yield the final product .Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one consists of a pyrazolinone ring substituted with a tert-butyl group at the 3-position and a phenyl group at the 1-position .Physical And Chemical Properties Analysis
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is a solid that can dissolve in many organic solvents, such as ethanol and ether, at room temperature. It is a stable compound but may decompose under conditions of heat or light .Scientific Research Applications
Insecticidal Activity
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one and its derivatives have been explored for their insecticidal properties. For instance, Yagi et al. (1999) synthesized novel 1,3,4-oxadiazolin-5-one and pyrazolin-5-one derivatives, finding that certain substituents, like a tert-butyl group, significantly enhanced insecticidal activity against certain pests (Yagi et al., 1999).
Hydrogen-Bonded Structures
The compound has been studied for its ability to form hydrogen-bonded structures. Research by Abonía et al. (2007) demonstrated that molecules of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole are linked into chains by hydrogen bonds (Abonía et al., 2007). This characteristic could have implications in materials science and crystallography.
Bioactive Compounds Synthesis
A series of substituted pyrazole amide derivatives, including those with a tert-butyl group, were synthesized by Deng et al. (2016) to create potent ecdysone analogs with insecticidal activities. This highlights the compound's role in synthesizing bioactive compounds (Deng et al., 2016).
Antibacterial Properties
The compound has been used in the synthesis of cerium complexes with Schiff base derived from 4-aminoantipyrine and amino acids. Aghav et al. (2015) reported that these complexes exhibited potent antibacterial activities against several bacteria strains (Aghav et al., 2015).
Antioxidant Activity
Gaffer et al. (2017) utilized a pyrazolin-5-one core, similar to 3-tert-butyl-1-phenyl-2-pyrazolin-5-one, to synthesize thiazolyl–pyrazolone compounds. These were evaluated for their potential antioxidant activity, indicating the compound's relevance in developing antioxidants (Gaffer et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSULZKBEJXMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288874 | |
Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
6631-89-6 | |
Record name | 6631-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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